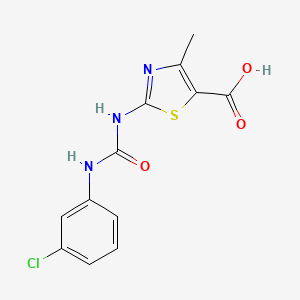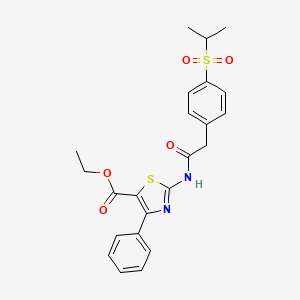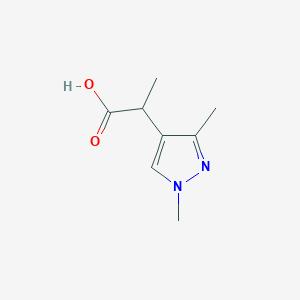
3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoquinolines and is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study presented the synthesis and characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds demonstrated antimicrobial action, suggesting potential applications in medical research for developing new therapeutic agents with psychotropic, anti-inflammatory, and antimicrobial properties (Zablotskaya et al., 2013).
Ligand Receptor Binding
Another study focused on the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. It highlighted the importance of the tetrahydroisoquinoline ring system for the σ2 receptor binding affinity and selectivity, providing insights into the design of receptor-targeted therapeutics (Xu et al., 2007).
Enzyme Inhibition for Alzheimer's Therapy
Research on selective butyrylcholinesterase (BChE) inhibitors from structural optimization of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative showed improved BChE inhibitory activity. This study contributes to Alzheimer's disease research by providing a chemical template for developing selective BChE inhibitors with potential anti-Aβ aggregation activity (Jiang et al., 2019).
Imaging Sigma2 Receptor Status in Tumors
A series of fluorine-containing benzamide analogs were synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios. This research is pivotal for the non-invasive diagnosis and monitoring of tumor progression (Tu et al., 2007).
Fluorescent Chemosensors
The development of an optical chemosensor for selective detection of Al3+ ions using a benzamide-based compound illustrates the application of these compounds in environmental monitoring and bioimaging. This sensor demonstrated high selectivity and sensitivity, making it useful for detecting aluminum ions in live cell imaging (Anand et al., 2018).
Propiedades
IUPAC Name |
3-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O/c21-19-9-5-8-17(14-19)20(24)22-11-3-4-12-23-13-10-16-6-1-2-7-18(16)15-23/h1-2,5-9,14H,10-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAZPNJQHQJBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2534675.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)

![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2534680.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2534683.png)
![(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534685.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2534690.png)



![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)